molecular formula C39H38N6O11 B8027386 Fmoc-Ala-Ala-Asn-PABC-PNP

Fmoc-Ala-Ala-Asn-PABC-PNP

Cat. No.: B8027386
M. Wt: 766.8 g/mol
InChI Key: KVDVZTLIGXDKKC-BHWLZUDQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-Ala-Ala-Asn-PABC-PNP: is a cleavable peptide linker used in antibody-drug conjugates (ADCs). This compound is characterized by its unique ability to link peptides and proteins to drugs, facilitating targeted drug delivery. The compound’s full name is (9H-fluoren-9-yl)methyl ( (S)-1- ( ( (S)-1- ( ( (S)-4-amino-1- ( (4- ( ( ( (4-nitrophenoxy)carbonyl)oxy)methyl)phenyl)amino)-1,4-dioxobutan-2-yl)amino)-1-oxopropan-2-yl)amino)-1-oxopropan-2-yl)carbamate .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Ala-Ala-Asn-PABC-PNP involves multiple steps, starting with the protection of amino acids and the formation of peptide bonds. The process typically includes:

    Fmoc Protection: The amino acids are protected using the Fmoc (fluorenylmethyloxycarbonyl) group.

    Peptide Bond Formation: The protected amino acids are coupled using reagents like HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) or DIC (N,N’-diisopropylcarbodiimide).

    Cleavage and Deprotection: The final product is obtained by cleaving the peptide from the resin and removing the protecting groups using TFA (trifluoroacetic acid).

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers and large-scale purification techniques like HPLC (high-performance liquid chromatography) to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions: Fmoc-Ala-Ala-Asn-PABC-PNP undergoes various chemical reactions, including:

    Cleavage Reactions: The PNP (p-nitrophenyl) group acts as a good leaving group, facilitating cleavage reactions.

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the PNP group is replaced by nucleophiles like amines.

Common Reagents and Conditions:

    Cleavage Reactions: Typically performed using mild acidic conditions or enzymatic cleavage.

    Substitution Reactions: Common reagents include amines and other nucleophiles under basic conditions.

Major Products: The major products formed from these reactions include the cleaved peptide and the substituted peptide with the desired functional group .

Scientific Research Applications

Chemistry: Fmoc-Ala-Ala-Asn-PABC-PNP is widely used in peptide synthesis and as a linker in the development of antibody-drug conjugates (ADCs).

Biology: In biological research, this compound is used to study protein-protein interactions and to develop targeted drug delivery systems.

Medicine: In medicine, this compound is crucial in the development of targeted cancer therapies, where it helps deliver cytotoxic

Properties

IUPAC Name

[4-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoyl]amino]propanoyl]amino]-4-oxobutanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H38N6O11/c1-22(41-35(47)23(2)42-38(50)54-21-32-30-9-5-3-7-28(30)29-8-4-6-10-31(29)32)36(48)44-33(19-34(40)46)37(49)43-25-13-11-24(12-14-25)20-55-39(51)56-27-17-15-26(16-18-27)45(52)53/h3-18,22-23,32-33H,19-21H2,1-2H3,(H2,40,46)(H,41,47)(H,42,50)(H,43,49)(H,44,48)/t22-,23-,33-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVDVZTLIGXDKKC-BHWLZUDQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(CC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)C(C)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)[C@H](C)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H38N6O11
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

766.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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